molecular formula C4H3ClN2O2S B3158236 Pyrimidine-5-sulfonyl chloride CAS No. 856596-17-3

Pyrimidine-5-sulfonyl chloride

Cat. No. B3158236
M. Wt: 178.6 g/mol
InChI Key: QWRZIAHMTDZRLW-UHFFFAOYSA-N
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Description

Pyrimidine-5-sulfonyl chloride is a chemical compound with the empirical formula C4H2Cl2N2O2S . It is a solid substance and is used as a building block in heterocyclic chemistry .


Synthesis Analysis

The synthesis of pyrimidines has been widely studied. For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of Pyrimidine-5-sulfonyl chloride can be represented by the SMILES string Clc1ncc (cn1)S (Cl) (=O)=O . The molecular weight of this compound is 213.04 .


Chemical Reactions Analysis

Pyrimidines are known for their diverse chemical reactivity. They can undergo various types of reactions, including cycloadditions and multicomponent reactions . The specific reactions that Pyrimidine-5-sulfonyl chloride can undergo are not mentioned in the retrieved papers.


Physical And Chemical Properties Analysis

Pyrimidine-5-sulfonyl chloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Stability

  • Pyrimidine-5-sulfonyl chloride and similar compounds, such as pyrimidine-2-sulfonyl chloride, are important in the synthesis of heterocyclic compounds. However, these compounds are generally unstable at room temperature. For example, pyrimidine-2-sulfonyl chloride rapidly decomposes to 2-chloropyrimidine (Bahrami, Khodaei, & Soheilizad, 2010).

Reactivity in Medicinal Chemistry

  • Pyrimidine-5-sulfonyl chloride is used in the synthesis of sulfonyl fluorides and sulfonamides, which are important in medicinal chemistry. Its reactivity has been harnessed in a parallel medicinal chemistry protocol for the efficient synthesis of these compounds (Tucker, Chenard, & Young, 2015).

Biological Activity

  • Pyrimidine derivatives, synthesized using pyrimidine-5-sulfonyl chloride, have shown a wide range of biological activities. These include antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The structure of these derivatives often influences their biological efficacy (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Synthesis of Antitumor Compounds

  • The compound is also used in the synthesis of antitumor agents, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which has shown significant activity against specific types of tumors (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Novel Synthetic Applications

  • It's utilized in the synthesis of novel heterocyclic compounds, such as bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showcasing the versatility of pyrimidine-5-sulfonyl chloride in creating diverse chemical structures (Saftić, Vianello, & Žinić, 2015).

Chemoselective Reactions

Fluorescent Probe Development

  • The compound is instrumental in the development of new fluorescent probes. The fluorescent properties of pyrazolo[1,5-a]pyrimidines, synthesized from pyrimidine-5-sulfonyl chloride, are being explored for potential applications in this field (Wu, Li, Liu, Wang, Yang, & Chen, 2008).

Safety And Hazards

Pyrimidine-5-sulfonyl chloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and using personal protective equipment .

Future Directions

Pyrimidines, including Pyrimidine-5-sulfonyl chloride, continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new synthetic routes for pyrimidines, exploring their potential biological activities, and designing novel pyrimidine analogs with enhanced activities .

properties

IUPAC Name

pyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRZIAHMTDZRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Awad, MF El-Shehry, RS Gouhar, SM El-Hallouty - J. Chem. Pharm. Res, 2017
Number of citations: 4
SS Fatahala, AI Sayed, S Mahgoub, H Taha… - International Journal of …, 2021 - mdpi.com
… Equimolar amounts of pyrimidine-5-sulfonyl chloride 2 (0.001 mol) and substituted benzohydrazides were refluxed in pyridine (0.5 mL, 0.001 mol) for 12 h, then cooled and poured onto …
Number of citations: 7 www.mdpi.com
W Fiddler - 1965 - search.proquest.com
… (9.4 mmoles) of 2-chloropyrimidine-5-sulfonyl chloride was added with stirring over a ten min.-period then allowed to stand for a thirty hr.-period. The benzene was decanted off and the …
Number of citations: 0 search.proquest.com
NM Ahmed, AH Lotfallah, MS Gaballah, SM Awad… - Molecules, 2023 - mdpi.com
New antioxidant agents are urgently required to combat oxidative stress, which is linked to the emergence of serious diseases. In an effort to discover potent antioxidant agents, a novel …
Number of citations: 7 www.mdpi.com

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